molecular formula C22H26N4O4S B11618062 N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide

N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide

Cat. No.: B11618062
M. Wt: 442.5 g/mol
InChI Key: YBJMRCPIKQDKDY-UHFFFAOYSA-N
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Description

3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHYLBENZOYL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole ring system with a dioxido functional group, a methylbenzoyl hydrazino moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHYLBENZOYL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable electrophile.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation, often using reagents such as hydrogen peroxide or peracids.

    Attachment of the Methylbenzoyl Hydrazino Moiety: This step involves the reaction of the benzisothiazole derivative with 4-methylbenzoyl hydrazine under acidic or basic conditions.

    Formation of the Propanamide Group: The final step involves the reaction of the intermediate with 2-methyl-2-propanylamine to form the propanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the benzisothiazole ring, to form sulfone derivatives.

    Reduction: Reduction reactions can target the dioxido group, converting it back to a thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. The dioxido group may enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions. The hydrazino and amide groups can also participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar benzisothiazole ring system but with different functional groups.

    [(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)THIO]ACETIC ACID: Contains a thioether group instead of a hydrazino group.

    2-[4-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)PIPERAZIN-1-YL]ETHANOL: Features a piperazine ring instead of a propanamide group.

Uniqueness

3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHYLBENZOYL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methylbenzoyl)amino]amino]propanamide

InChI

InChI=1S/C22H26N4O4S/c1-15-9-11-16(12-10-15)21(28)24-26(14-13-19(27)23-22(2,3)4)20-17-7-5-6-8-18(17)31(29,30)25-20/h5-12H,13-14H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

YBJMRCPIKQDKDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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